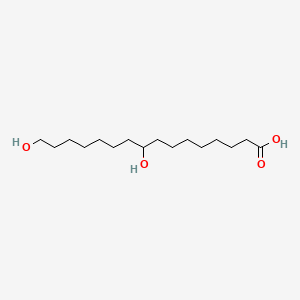

9,16-Dihydroxyhexadecanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9,16-dihydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-2-4-8-12-15(18)11-7-3-1-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIHTLJPWOWWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCCCCCCO)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959023 | |

| Record name | 9,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-49-2 | |

| Record name | Hexadecanoic acid, 9,16-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Biological Systems

Presence in Plant Cuticles

9,16-Dihydroxyhexadecanoic acid is a significant monomeric constituent of cutin, the polyester (B1180765) matrix that forms the structural framework of the plant cuticle. The cuticle is the protective, waxy layer covering the aerial surfaces of most land plants, playing a crucial role in preventing water loss and protecting against various environmental stresses. This fatty acid is a member of the C16 family of cutin monomers, which are characterized by a 16-carbon chain.

The presence and abundance of 9,16-dihydroxyhexadecanoic acid vary among different plant species and even between different tissues of the same plant.

Solanum lycopersicum (Tomato): In the well-studied tomato fruit cuticle, C16 fatty acids are the principal constituents of the total cutin. researchgate.net However, the major C16 monomer is typically the isomer 10,16-dihydroxyhexadecanoic acid. mdpi.comnih.govresearchgate.net While 9,16-dihydroxyhexadecanoic acid is also present, it is generally found in lower concentrations compared to its 10,16-isomer. mdpi.com

Vicia faba (Fava Bean): In the flower petals of Vicia faba, the cutin is predominantly composed of C16 monomers, with 10,16-dihydroxyhexadecanoic acid being the most abundant at approximately 79.8%. nih.gov In contrast, 9,16-dihydroxyhexadecanoic acid constitutes a smaller but significant fraction, accounting for about 4.2% of the cutin monomers. nih.gov Studies on Vicia faba leaves have also confirmed the biosynthesis of 9,16-dihydroxyhexadecanoic acid from palmitic acid. nih.govwikipedia.org

Malus domestica (Apple): The cutin of apple fruit is primarily composed of C16 monomers, with 9(10),16-dihydroxyhexadecanoic acid being a major component.

Prunus avium (Sweet Cherry): In sweet cherry fruit, the cutin is composed of both C16 and C18 monomers. The most abundant of all cutin monomers is the mixture of 9(10),16-dihydroxyhexadecanoic acid, which can constitute over 50% of the total cutin fraction at maturity.

Olea europaea (Olive): The fruit and leaf cuticles of the olive tree contain 9(10),16-dihydroxyhexadecanoic acid as one of the predominant cutin monomers. mdpi.comnih.govnih.gov In the 'Arbequina' cultivar, it is one of the main monomers identified in the fruit cuticle. nih.gov Similarly, in olive leaves, it is a significant component of the cutin, alongside C18 derivatives. nih.gov

9,16-Dihydroxyhexadecanoic acid frequently co-occurs with its positional isomer, 10,16-dihydroxyhexadecanoic acid. The notation "9(10),16-dihydroxyhexadecanoic acid" is often used in literature when the two isomers are not separated during analysis. The relative abundance of these isomers is species-dependent.

As noted, in tomato (Solanum lycopersicum), 10,16-dihydroxyhexadecanoic acid is the dominant isomer. mdpi.comnih.govresearchgate.net Conversely, in fava bean (Vicia faba) flower petals, 10,16-dihydroxyhexadecanoic acid is vastly more abundant (79.8%) than the 9,16-isomer (4.2%). nih.gov In other species like sweet cherry (Prunus avium) and olive (Olea europaea), the mixture of 9- and 10-hydroxy isomers is reported as a major constituent, indicating their significant co-occurrence. mdpi.comnih.gov

Table 1: Relative Abundance of Dihydroxyhexadecanoic Acid Isomers in Select Plant Cuticles

The chemical composition of the plant cuticle is not static; it undergoes significant changes throughout the development and ripening of plant organs. Cutin synthesis is most active in rapidly expanding tissues. For instance, in Vicia faba leaves, the rate of cutin synthesis is highest in young, expanding leaves and virtually ceases when the leaf reaches its full size. numberanalytics.com

In fleshy fruits, the composition of cutin monomers can change during ripening. In sweet cherry (Prunus avium), the amount of C16 and C18 monomers per unit area tends to decrease as the fruit develops, although the total amount per fruit may remain constant. This indicates that the deposition of some cutin constituents may cease early in fruit development while the fruit surface continues to expand. In some fruits, there is a shift in the ratio of C16 to C18 monomers during development.

Identification in Other Biological Entities

While 9,16-dihydroxyhexadecanoic acid is a well-established component of plant cutin, its presence in other biological materials is not as prominent.

Suberin: Suberin is another lipid-based biopolymer found in plants, typically in underground parts like roots, as well as in the bark and wound-healing tissues. While it shares some structural similarities with cutin, its monomeric composition is distinct. Studies on the suberin from potato (Solanum tuberosum) periderm show that it is primarily composed of C18 fatty acids and their derivatives, such as octadec-9-enodioic acid and 18-hydroxyoctadec-9-enoic acid. copernicus.orgresearchgate.netasknature.orgresearchgate.netgsartor.org There is no significant reporting of 9,16-dihydroxyhexadecanoic acid as a monomer in potato suberin.

Bee Products: Royal jelly, a secretion from honeybees, is rich in various fatty acids, many of which have hydroxyl groups. However, the major hydroxy fatty acid identified is 10-hydroxy-2-decenoic acid (10-HDA). nih.gov While other dihydroxy fatty acids have been isolated from royal jelly, 9,16-dihydroxyhexadecanoic acid has not been reported as a constituent.

Contribution to Environmental Organic Matter Cycling

As a major component of plant biomass, cutin plays a role in the cycling of organic matter in terrestrial ecosystems. When plant material, such as leaves and fruits, is shed, the cutin is deposited into the soil. Due to its polymeric and hydrophobic nature, cutin is relatively resistant to degradation compared to other plant components like cellulose. researchgate.net

However, soil microorganisms are capable of degrading cutin, breaking it down into its constituent monomers, including 9,16-dihydroxyhexadecanoic acid. These degradation products can then be utilized by the microbial community or become incorporated into the soil organic matter. copernicus.org The rate of degradation can be influenced by factors such as the association of the cutin with more resistant materials like lignin. asknature.org The decomposition of cutin and its monomers is a key process in the formation of stable soil organic matter, contributing to soil structure and nutrient retention. copernicus.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

Biochemical Pathways of 9,16 Dihydroxyhexadecanoic Acid Formation

Enzymatic Hydroxylation of Fatty Acids

The introduction of hydroxyl groups onto the fatty acid chain is a critical step in the formation of 9,16-Dihydroxyhexadecanoic acid. This process is catalyzed by specific enzymes that ensure the hydroxylation occurs at precise locations along the carbon chain.

Omega (ω)-hydroxylation, the hydroxylation at the terminal methyl group of a fatty acid, is a foundational reaction in the biosynthesis of both cutin and suberin. nih.gov This initial modification is a prerequisite for subsequent hydroxylation events that lead to dihydroxy fatty acids. The process converts a fatty acid like palmitic acid into its ω-hydroxy version, which can then be further modified. nih.gov Studies using cell-free preparations from germinating Vicia faba have demonstrated this enzymatic conversion, which requires oxygen and NADPH. nih.gov This reaction is considered a key, often rate-limiting, step in producing the monomers required for these complex plant polymers. nih.govnih.gov

Following the initial ω-hydroxylation of a C16 fatty acid to form 16-hydroxyhexadecanoic acid, a second hydroxylation event must occur at the C9 position to yield 9,16-dihydroxyhexadecanoic acid. While the complete enzymatic cascade for the direct conversion has been a subject of extensive research, studies on Vicia faba have shown that cell-free extracts can produce 10,16-dihydroxypalmitate, indicating the presence of mid-chain hydroxylating enzymes. researchgate.net The formation of 9,16-dihydroxyhexadecanoic acid is a crucial step in generating the specific monomers that constitute the cutin polymer in many plant species.

Cytochrome P450 (CYP) monooxygenases are a large family of enzymes central to the hydroxylation of fatty acids in plants. nih.gov Specifically, members of the CYP86 clan are known to be involved in the biosynthesis of cutin and suberin monomers by catalyzing fatty acid hydroxylation. nih.gov These enzymes are responsible for both the initial ω-hydroxylation and subsequent in-chain hydroxylations. nih.govnsf.gov The reaction catalyzed by a cytochrome P450 is a monooxygenase reaction, requiring O2 and NADPH. nih.gov The involvement of P450s is often confirmed through inhibition studies using classical inhibitors like carbon monoxide (CO), which has been shown to strongly inhibit ω-hydroxylase activity. researchgate.netnih.gov Different CYP families exhibit specificity for the position of hydroxylation, leading to the variety of hydroxylated fatty acids found in plant cutin and suberin. nsf.gov

Specific Enzyme Systems and Molecular Mechanisms

Beyond the initial hydroxylation steps, other enzymes are responsible for assembling these monomers into the final polymer structure. Furthermore, analogous pathways are being explored in microbial systems for the production of various dihydroxy fatty acids.

Once synthesized, dihydroxyhexadecanoic acid monomers are polymerized to form the cutin polyester (B1180765). In tomato, the primary cutin monomer is 10,16-dihydroxyhexadecanoic acid. dtu.dk An enzyme known as CUTIN SYNTHASE 1 (CUS1), a member of the GDSL esterase/lipase (B570770) superfamily, has been identified as a key player in this process. dtu.dknih.gov CUS1 is an extracellular acyltransferase that catalyzes the polymerization of cutin monomers. nih.govresearchgate.net In vitro assays have shown that CUS1 can create linear oligomers from activated monomers like 2-mono(10,16-dihydroxyhexadecanoyl)glycerol. dtu.dknih.gov While the primary characterized substrate for tomato CUS1 is the 10,16-isomer, this mechanism provides a model for how 9,16-dihydroxyhexadecanoic acid would be incorporated into the cutin polymer in species where it is a predominant monomer. The enzyme facilitates the formation of ester bonds, linking the monomers together to build the complex, cross-linked cutin network. researchgate.netnih.gov

Table 1: Key Enzymes in Dihydroxyhexadecanoic Acid Metabolism

| Enzyme Family | Specific Enzyme Example | Function | Organism/System |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | CYP86 Family | ω-hydroxylation and in-chain hydroxylation of fatty acids. nih.gov | Plants |

| GDSL Esterase/Lipase | CUTIN SYNTHASE 1 (CUS1) | Polymerization/Oligomerization of hydroxyacyl monomers. dtu.dknih.gov | Tomato (Solanum lycopersicum) |

| Cytochrome P450 Monooxygenase | CYP52A13, CYP52A17 | ω-hydroxylation and further oxidation of fatty acids to diacids. nih.gov | Candida tropicalis |

Analogous Biosynthetic Pathways for Other Dihydroxyhexadecanoic Acid Isomers (e.g., 9,10-Dihydroxyhexadecanoic Acid via Engineered Microbial Systems)

The potential for producing valuable dihydroxy fatty acids has led to the development of engineered microbial systems. While not the primary focus of plant biochemistry, these systems provide insight into alternative biosynthetic routes. For instance, engineered E. coli expressing specific cytochrome P450s have been used to produce various hydroxylated fatty acids. These microbial factories can be programmed to introduce hydroxyl groups at specific positions, offering a route to isomers like 9,10-dihydroxyhexadecanoic acid. nih.gov Research has also explored non-heme iron oxidases in bacteria like Pseudomonas for the conversion of fatty acids, highlighting a diverse enzymatic toolkit for fatty acid modification that could be harnessed for producing specific dihydroxyhexadecanoic acid isomers. nih.gov

Integration into Plant Biopolymers: Cutin and Suberin Biosynthesis

9,16-Dihydroxyhexadecanoic acid is a principal C16 fatty acid monomer that constitutes the structural framework of cutin, a protective polyester lining the aerial surfaces of terrestrial plants. nih.govnih.gov It is also found as a component of suberin, another lipid-based polymer typically located in root tissues and periderms, although its presence in suberin is less predominant than in cutin. researchgate.netbiocyclopedia.com The integration of this dihydroxy fatty acid into these complex biopolymers is a highly regulated process involving the coordinated action of several enzymes that catalyze the formation of monomer precursors and their subsequent polymerization into a durable, cross-linked matrix. nih.govnih.gov

Enzymatic Polymerization and Ester Bond Formation in Cutin Matrix

The assembly of the cutin polymer from 9,16-dihydroxyhexadecanoic acid monomers is a multi-step enzymatic process that originates in the endoplasmic reticulum and culminates in the apoplast of epidermal cells. The key steps involve the formation of an acyl-glycerol precursor and its subsequent polymerization.

Two major classes of enzymes are central to this process: Glycerol-3-phosphate acyltransferases (GPATs) and CUTIN SYNTHASE1 (CUS1) .

Monomer Activation and Precursor Synthesis: Long-chain fatty acids are synthesized in the plastids and transported to the endoplasmic reticulum. Here, they undergo modifications, including hydroxylation to form 9,16-dihydroxyhexadecanoic acid. This monomer is then activated to its coenzyme A (CoA) thioester, 9,16-dihydroxyhexadecanoyl-CoA. nih.gov GPAT enzymes then catalyze the esterification of this activated fatty acid to a glycerol-3-phosphate backbone. nih.govresearchgate.net Specifically, enzymes like tomato SlGPAT6 have been shown to possess both acyltransferase and phosphatase activities, enabling them to utilize C16 dihydroxy fatty acid-CoA (C16:0 diOH-CoA) as a substrate to produce a 2-monoacylglycerol (2-MAG) precursor. nih.gov This precursor, 2-mono(9,16-dihydroxyhexadecanoyl)glycerol, is the transportable form of the monomer that is exported from the cell to the site of polymerization. nih.govresearchgate.net

Polymerization in the Apoplast: The polymerization of the cutin matrix is primarily catalyzed by CUTIN SYNTHAS1 (CUS1), an extracellular GDSL-family lipase/acyltransferase. nih.govnih.govnumberanalytics.com CUS1 is localized to the developing cuticle and is essential for the deposition of cutin. nih.gov Research on tomato, where 9(10),16-dihydroxyhexadecanoic acid is the major cutin monomer, reveals that CUS1 catalyzes a transesterification reaction. nih.govnih.gov In this proposed model, CUS1 transfers the hydroxyacyl group from a 2-mono(9,16-dihydroxyhexadecanoyl)glycerol molecule to the growing cutin polymer chain. researchgate.net This reaction releases the glycerol (B35011) backbone and forms an ester bond between the monomer and the polymer. nih.gov

The formation of ester bonds can involve both the primary hydroxyl group (at the C-16 position) and the secondary hydroxyl group (at the C-9 position) of the 9,16-dihydroxyhexadecanoic acid monomer. nih.gov While early in vitro studies suggested that CUS1 predominantly catalyzed esterification via the primary hydroxyl group, subsequent in planta analysis of cus1 mutants demonstrated that CUS1 is crucial for the esterification of both primary and secondary alcohol groups. nih.gov This ability to form ester linkages at two different points on the monomer backbone is critical for creating a highly cross-linked and robust three-dimensional polymer network. nih.govnih.gov

Table 1: Key Enzymes in the Polymerization of 9,16-Dihydroxyhexadecanoic Acid into Cutin

| Enzyme Family | Specific Enzyme Example | Location | Substrate(s) | Function in Polymerization |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | SlGPAT6 (from Solanum lycopersicum) | Endoplasmic Reticulum | 9,16-dihydroxyhexadecanoyl-CoA, Glycerol-3-phosphate | Catalyzes esterification of the fatty acid to glycerol, forming the 2-monoacylglycerol (2-MAG) precursor needed for export and polymerization. nih.gov |

| GDSL Lipase/Acyltransferase | CUS1 (CUTIN SYNTHASE1) | Apoplast / Cuticle | 2-mono(9,16-dihydroxyhexadecanoyl)glycerol, Growing cutin polymer | Catalyzes the transesterification of the monomer from its glycerol carrier to the polymer chain, forming primary and secondary ester bonds. nih.govnih.gov |

Stereochemical Aspects of Monomer Incorporation in Biopolymer Formation

The enzymatic processes governing cutin biosynthesis exhibit a high degree of specificity, which extends to the stereochemistry of the monomers being incorporated. The 9-position hydroxyl group of 9,16-dihydroxyhexadecanoic acid creates a chiral center, meaning the monomer can exist as two distinct stereoisomers: (R)-9,16-dihydroxyhexadecanoic acid and (S)-9,16-dihydroxyhexadecanoic acid.

Research into the stereochemistry of cutin monomers has provided evidence that their biosynthesis and incorporation are stereospecific. While much of the foundational work has focused on the closely related isomer, 10,16-dihydroxyhexadecanoic acid, the principles are considered applicable to the 9,16-dihydroxy isomer.

Predominance of a Single Stereoisomer: Asymmetric synthesis and analysis of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) isolated from tomato cutin confirmed that the naturally occurring monomer has an (S)(+) absolute configuration. researchgate.netnih.gov This indicates that the enzymes involved in the hydroxylation of the fatty acid precursor operate with high stereoselectivity, preferentially producing the (S)-isomer.

Biological Significance of Stereochemistry: The specific stereochemistry of cutin monomers is not merely a structural artifact but has functional consequences. Studies have shown that the individual (R) and (S) stereoisomers of 10,16-DHPA display differential abilities to activate the fungal pathogen Colletotrichum trifolii. researchgate.netnih.gov This suggests that plant-pathogen interactions can be influenced by the specific stereochemical makeup of the cuticle.

Enzymatic Specificity in Biosynthesis and Degradation: Further evidence for the importance of stereochemistry comes from studies of other hydroxy fatty acids. For instance, the biosynthesis and enzymatic degradation of fatty acid esters of 9-hydroxystearic acid (9-PAHSA) have been shown to be stereospecific. nih.gov Specific enzymes favor the production of the (R)-isomer, while other enzymes selectively hydrolyze the (S)-isomer. nih.gov This enzymatic stereospecificity in both synthesis and breakdown pathways highlights a tightly regulated control over the configuration of these lipid molecules.

Given this body of evidence, it is highly probable that the incorporation of 9,16-dihydroxyhexadecanoic acid into the cutin polymer is also a stereospecific process, with the plant's enzymatic machinery preferentially synthesizing and polymerizing one stereoisomer to construct a functionally optimized cuticular barrier.

Table 2: Stereochemical Findings Related to Dihydroxy Fatty Acid Monomers

| Monomer | Source Organism | Observed Absolute Configuration | Implication |

| 10,16-Dihydroxyhexadecanoic acid | Tomato (Solanum lycopersicum) | (S)(+) | Biosynthetic enzymes are stereoselective, preferentially producing the (S)-isomer for cutin formation. researchgate.netnih.gov |

| 9-Hydroxystearic acid esters (PAHSA) | Mouse (Mus musculus) Adipose Tissue | Predominantly (R)-isomer | Biosynthetic and degradative enzymatic pathways are stereospecific, suggesting precise biological control over monomer configuration. nih.gov |

Synthetic Methodologies for 9,16 Dihydroxyhexadecanoic Acid and Its Analogs

Isolation and Purification from Natural Sources

The most direct route to obtaining 9,16-dihydroxyhexadecanoic acid is through the breakdown of cutin, a natural polyester (B1180765) where it is a major constituent. researchgate.netresearchgate.net Tomato pomace, a waste product from the food processing industry, is a particularly rich and low-cost source for this biopolymer. nih.gov

Cutin is a complex, cross-linked polyester composed of long-chain hydroxy fatty acids. To isolate its monomeric components, the ester bonds of the polymer must be cleaved through depolymerization, typically achieved via hydrolysis. nih.govndl.go.jp

Several hydrolytic strategies have been explored, primarily involving alkaline hydrolysis. These methods utilize strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent, such as ethanol. nih.gov The process often involves first dewaxing the plant material (e.g., tomato peels) with solvents like acetone, ethanol, or heptane (B126788) to remove surface lipids before proceeding with the hydrolysis. nih.gov

Enzymatic hydrolysis presents an alternative, milder approach. Cutinases, a class of carboxylic ester hydrolases, can effectively depolymerize cutin. nih.gov For example, cutinases isolated from the fungus Fusarium solani pisi have been shown to release dihydroxyhexadecanoic acid from apple fruit cutin, with an optimal pH near 10.0. nih.gov

Table 1: Comparison of Cutin Depolymerization Strategies

| Method | Reagents/Enzyme | Typical Source Material | Key Conditions | Reference |

| Alkaline Hydrolysis | KOH or NaOH in Ethanol | Tomato Peels | Reflux, preceded by solvent dewaxing | nih.gov |

| Enzymatic Hydrolysis | Cutinase I and II | Apple Cutin | pH ~10.0 | nih.gov |

Following hydrolysis, the resulting mixture is acidified to precipitate the free fatty acids, which can then be collected for further purification. nih.gov

The hydrolysate from cutin depolymerization contains a mixture of fatty acids. A significant challenge is the separation of 9,16-dihydroxyhexadecanoic acid from its positional isomer, 10,16-dihydroxyhexadecanoic acid, as they are often found together. researchgate.netmdpi.comsemanticscholar.org Various chromatographic techniques are employed to resolve these and other isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. The separation of geometric isomers (cis/trans) has been demonstrated using C18 columns with specific mobile phase additives. google.com For positional isomers like dihydroxybenzoic acids, high-speed counter-current chromatography (HSCCC) has proven effective, utilizing a two-phase solvent system without a solid support matrix, thereby avoiding irreversible sample adsorption. scispace.com The separation of different types of isomers, including positional and stereoisomers, often requires selecting a column with appropriate selectivity, such as a phenyl hydride column for aromatic positional isomers. mtc-usa.com Gas chromatography (GC) is also widely used to distinguish between derivatized carbohydrate isomers. A gradient elution method in liquid chromatography has successfully separated positional isomers of dihydroxy fatty acids, a feat not readily achieved by gas chromatography. researchgate.net

Chemical Synthesis Approaches

While isolation from natural sources is common, chemical synthesis offers the advantage of producing structurally pure compounds and specific stereoisomers that may not be readily available from nature.

The synthesis of specific stereoisomers is crucial for studying their biological activities. As a precedent for the synthesis of chiral 9,16-dihydroxyhexadecanoic acid, the asymmetric synthesis of (R)- and (S)-10,16-dihydroxyhexadecanoic acid has been successfully achieved. nih.govresearchgate.net This work confirmed the (S)-(+) absolute configuration for the isomer derived from tomato cutin. nih.govresearchgate.net Such syntheses typically rely on starting with a known chiral building block or employing asymmetric reactions to introduce the chiral center with a high degree of stereochemical control. These strategies are fundamental for producing enantiomerically pure dihydroxy fatty acids.

The synthesis of 9,16-dihydroxyhexadecanoic acid involves creating an ω-hydroxy acid, which possesses a hydroxyl group at the terminal carbon of the aliphatic chain. General chemical methods for producing ω-hydroxy fatty acids (ω-OHFAs) include the reduction of the corresponding α,ω-dicarboxylic acids. nih.gov Another approach is the cross-metathesis of unsaturated fatty acid esters, followed by hydroformylation and hydrogenation steps. nih.gov A convergent synthetic approach has been used to prepare various ω-hydroxy polyunsaturated fatty acids, involving key steps like copper-mediated C-C bond formation to build the carbon backbone. nih.gov The synthesis of α-hydroxy acids has also been achieved through the dehydrogenative cross-coupling of ethylene (B1197577) glycol with various alcohols. acs.org

Biocatalytic and Chemo-enzymatic Synthesis

Biocatalytic and chemo-enzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild reaction conditions. rjeid.comresearchgate.net These approaches are increasingly used for the synthesis of complex molecules. rjeid.com

For the synthesis of ω-hydroxy fatty acids, P450 monooxygenases are particularly useful. A whole-cell biocatalyst using Escherichia coli has been engineered to produce ω-hydroxy dodecanoic acid from dodecanoic acid. nih.gov This system utilized a chimeric protein fusing a monooxygenase (CYP153A) with a reductase domain to ensure efficient electron transfer for the terminal hydroxylation reaction. nih.gov

Chemo-enzymatic synthesis combines chemical steps with enzymatic reactions. rjeid.com This strategy can simplify access to bioactive compounds by using enzymes for challenging regio- and stereoselective steps. rjeid.com For instance, chemo-enzymatic roadmaps have been developed for the synthesis of various CoA esters, which are key intermediates in fatty acid metabolism. nih.gov Similarly, tandem enzymatic reactions, such as an aldol (B89426) addition followed by a transamination, have been used to synthesize γ-hydroxy-α-amino acids. acs.org Long-chain oligosaccharides have also been synthesized using glycosynthases in chemo-enzymatic processes, demonstrating the power of combining chemical protecting group strategies with enzymatic coupling. nih.govmpg.de Such integrated approaches could be envisioned for the multi-step synthesis of 9,16-dihydroxyhexadecanoic acid, using enzymes for the selective introduction of one or both hydroxyl groups onto a C16 fatty acid backbone.

Recombinant Microbial Systems for Dihydroxy Fatty Acid Production (e.g., E. coli for 9,10-Dihydroxyhexadecanoic Acid)

The biosynthesis of dihydroxy fatty acids, while not yet extensively reported for 9,16-dihydroxyhexadecanoic acid using microbial systems, has been successfully demonstrated for its isomer, 9,10-dihydroxyhexadecanoic acid, through the use of recombinant Escherichia coli. nih.govnih.gov This approach showcases a promising proof-of-principle for producing various dihydroxy fatty acids. researchgate.net The in vitro synthesis of 9,10-dihydroxyhexadecanoic acid was achieved by the heterologous expression of a trio of fatty acid modifying enzymes sourced from different organisms. nih.govresearchgate.net

The enzymatic cascade for this synthesis involves three key steps. researchgate.net First, a fatty acid desaturase introduces a double bond into a saturated fatty acid. Next, an epoxygenase converts this double bond into an epoxide. Finally, an epoxide hydrolase opens the epoxide ring to form the vicinal diol. nih.gov

In a notable study, researchers successfully produced 9,10-dihydroxyhexadecanoic acid by utilizing the induced cell lysates of recombinant E. coli strains. nih.gov Each strain was engineered to express one of the three necessary enzymes. researchgate.net The genes for these enzymes were codon-optimized for expression in E. coli, synthesized, and cloned into the pET 28a(+) expression vector. nih.govresearchgate.net

The enzymes and their sources are detailed in the table below:

| Enzyme | Abbreviation | Source Organism | Function |

|---|---|---|---|

| Fatty Acid Desaturase | FAD | Saccharomyces cerevisiae | Creates a double bond in the fatty acid chain. nih.govresearchgate.net |

| Epoxygenase | EPOX | Stokasia laevis | Converts the double bond to an epoxide. nih.govnih.gov |

| Epoxide Hydrolase | EH | Caenorhabditis elegans | Hydrolyzes the epoxide to form a diol. nih.govnih.gov |

The synthesis was achieved by incubating a combination of the induced cell lysates containing these three enzymes with 9-hexadecenoic acid. nih.gov The epoxygenase from Stokasia laevis acted on the 9-hexadecenoic acid to form 9,10-epoxyhexadecanoic acid, which was subsequently converted by the epoxide hydrolase from Caenorhabditis elegans into the final product, 9,10-dihydroxyhexadecanoic acid. nih.gov The successful formation of the product was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net This multi-enzyme, single-pot reaction demonstrates the feasibility of using recombinant microbial systems for the production of dihydroxy fatty acids. nih.gov

Lipase-catalyzed Reactions for Esterification and Oligomerization

Lipase-catalyzed reactions offer a versatile and green chemistry approach for the modification of dihydroxy fatty acids, particularly for esterification and oligomerization. nih.govmdpi.com These enzymatic processes are conducted under mild conditions and exhibit high selectivity. nih.gov

Oligomerization:

The enzymatic oligomerization of dihydroxy fatty acids has been investigated to produce polyesters. A study on 10,16-dihydroxyhexadecanoic acid, a close analog of 9,16-dihydroxyhexadecanoic acid, demonstrated the effectiveness of various lipases in catalyzing this reaction. nih.gov Both 10,16-dihydroxyhexadecanoic acid and its methyl ester derivative were used as monomers to synthesize linear polyesters. nih.gov

The study evaluated five different lipases for their catalytic activity. The optimal conditions and resulting polymer sizes varied depending on the lipase (B570770) and the substrate used. nih.gov

| Lipase Source | Abbreviation | Optimal Conditions for 10,16-dihydroxyhexadecanoic acid | Resulting Polymer (Poly(10,16-DHPA)) |

|---|---|---|---|

| Candida antarctica lipase B | CAL-B | 60 °C in toluene (B28343) and 2-methyl-2-butanol (B152257) (2M2B) as solvents. nih.gov | Weight-average molecular weight (Mw) = 814 Da, Number-average molecular weight (Mn) = 1,206 Da. nih.gov |

| Rhizomucor miehei lipase | RM | ||

| Thermomyces lanuginosus lipase | TL | ||

| Pseudomonas cepacia lipase | PCL | ||

| Porcine pancreatic lipase | PPL |

The resulting oligomers were analyzed by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MALDI-TOF MS and ESI-MS), which confirmed the formation of linear polyesters without branching. nih.gov

Esterification:

Lipase-catalyzed esterification is a widely used method for producing fatty acid esters. nih.govnih.gov This process typically involves reacting a fatty acid with an alcohol in the presence of a lipase, often in an organic solvent to shift the reaction equilibrium towards ester formation. mdpi.comdtu.dk For instance, the esterification of the related 9,10-dihydroxystearic acid with 1-octanol (B28484) has been studied using lipase from Rhizomucor miehei in hexane. nih.gov

Recent advancements have also enabled lipase-catalyzed esterification to be performed in aqueous media through the use of nanomicelles formed by designer surfactants like DL-α-tocopherol methoxypolyethylene glycol succinate (B1194679) (TPGS-750-M). nsf.govrsc.org This method allows for a 1:1 stoichiometric ratio of acid to alcohol and avoids the use of organic solvents, presenting a more environmentally friendly option. nsf.gov The high selectivity of lipases, particularly for primary alcohols, is a key advantage of this biocatalytic approach. rsc.org

Chemical Derivatization and Polymerization Research of 9,16 Dihydroxyhexadecanoic Acid

Formation of Oxidized Derivatives

The hydroxyl groups of dihydroxyhexadecanoic acid isomers provide reactive sites for oxidation, leading to the formation of keto-acids and dicarboxylic acids, which are valuable intermediates in chemical synthesis.

Synthesis of Oxo-hexadecanoic Acids and Dicarboxylic Acids from Related Isomers

The oxidation of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), a major component of tomato cutin, has been a key area of study. nih.govmdpi.com This process yields important derivatives such as 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexadecanedioic acid. nih.govmdpi.comnih.gov The synthesis of these compounds expands the range of available bio-based monomers for various applications. nih.govmdpi.com For instance, 7-oxohexadecanedioic acid has been successfully produced in high yields (over 70%) from the oxidation of 10,16-DHPA obtained from tomato waste. nih.gov

The general strategy for producing dicarboxylic acids from diols often involves catalytic oxidation. nih.gov Similarly, primary alcohols can be oxidized to carboxylic acids using reagents like chromic acid or potassium permanganate. youtube.com These established methods provide a framework for the conversion of dihydroxyhexadecanoic acids into their corresponding dicarboxylic acid derivatives. The synthesis of dicarboxylic acid esters has also been explored for applications such as thermal energy storage. researchgate.net

Table 1: Examples of Oxidized Derivatives from Dihydroxyhexadecanoic Acid Isomers

| Starting Material | Oxidized Derivative | Reference |

| 10,16-Dihydroxyhexadecanoic acid | 16-Hydroxy-10-oxo-hexadecanoic acid | nih.govmdpi.com |

| 10,16-Dihydroxyhexadecanoic acid | 7-Oxohexadecanedioic acid | nih.govmdpi.comnih.gov |

Oligomerization and Polymerization Reactions

The presence of two hydroxyl groups and a carboxylic acid group in dihydroxyhexadecanoic acid makes it an ideal monomer for the synthesis of polyesters through various polymerization techniques.

Synthesis of Linear and Branched Polyesters from Dihydroxyhexadecanoic Acid Monomers

Both linear and branched polyesters have been synthesized from dihydroxyhexadecanoic acid monomers. nih.govmdpi.com The main monomer from tomato cuticle, 10,16-dihydroxyhexadecanoic acid, has been used to create dimers and both linear and branched trimers. nih.govmdpi.comresearchgate.net The ability to form branched structures is particularly interesting as it can influence the physical properties of the resulting polymer. researchgate.net The synthesis of aliphatic polyesters from diols and dicarboxylic acids is a well-established field, providing a basis for understanding the polymerization of these bio-derived monomers. nih.govmdpi.com Studies on the oligomerization of 10,16-DHPA and its methyl ester have shown the formation of linear polyesters. nih.gov

Catalysis by Ionic Liquids in Polyester (B1180765) Synthesis

Ionic liquids have emerged as effective catalysts in polyester synthesis due to their unique properties, such as high thermal stability and designable acidity. mdpi.com Acidic ionic liquids, in particular, are widely used for their ability to catalyze esterification and polycondensation reactions under relatively mild conditions. mdpi.com While direct studies on the use of ionic liquids for the polymerization of 9,16-dihydroxyhexadecanoic acid are not extensively detailed in the provided results, the successful application of acidic metal-based functional ionic liquids in the synthesis of other bio-based polyesters, like poly(ethylene 2,5-furandicarboxylate) (PEF), highlights their potential in this area. mdpi.com

Enzymatic Polycondensation and Transesterification Strategies

Enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis for polyester synthesis. mdpi.comnih.gov Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), have been extensively used for the polymerization of hydroxy acids. mdpi.commdpi.com

Enzymatic polycondensation of 10,16-dihydroxyhexadecanoic acid has been successfully demonstrated. mdpi.comnih.govmdpi.com For example, the polycondensation of 7-oxohexadecanedioic acid (derived from 10,16-DHPA) with 1,8-octanediol (B150283) using CAL-B yielded a polyester with a weight-average molecular weight (Mw) of 2155.15 g/mol . mdpi.comnih.gov The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of the enzymatic polymerization. mdpi.comnih.govmdpi.com Toluene (B28343) has been identified as a suitable solvent for these reactions. mdpi.comnih.govmdpi.com

Transesterification is another enzymatic strategy employed for polyester synthesis. mdpi.com The lipase-catalyzed transesterification of methyl-10,16-dihydroxyhexadecanoate has been studied, showing that it can lead to higher molecular weight polyesters compared to the direct esterification of the corresponding acid under certain conditions. mdpi.com Enzymatic transesterification is a widely recognized method for producing esters and polyesters under mild conditions. rsc.org

Table 2: Enzymatic Polymerization of Dihydroxyhexadecanoic Acid Derivatives

| Monomers | Enzyme | Polymer | Mw ( g/mol ) | Reference |

| 10,16-Dihydroxyhexadecanoic acid | Candida antarctica lipase B (CAL-B) | Poly(10,16-DHPA) | 814 | nih.gov |

| Methyl-10,16-dihydroxyhexadecanoate | Candida antarctica lipase B (CAL-B) | Poly(methyl-10,16-DHHD) | 982 | nih.gov |

| 7-Oxohexadecanedioic acid, 1,8-octanediol | Candida antarctica lipase B (CAL-B) | Poly(ω-carboxyl PA-co-OD) | 2155.15 | mdpi.comnih.gov |

Structural Characterization of Derived Polymeric Materials

The structural characterization of the synthesized polyesters is essential to understand their properties and potential applications. A variety of analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are fundamental tools used to confirm the structure of the monomers, oligomers, and polymers. nih.govmdpi.commdpi.comnih.govresearchgate.net These techniques provide detailed information about the chemical structure, including the connectivity of the monomer units and the presence of end groups.

For determining the molecular weight distribution of the polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and Electrospray Ionization Mass Spectrometry (ESI-MS) are utilized. mdpi.comnih.govnih.gov The thermal properties of the polyesters, such as melting temperature and glass transition temperature, are investigated using Differential Scanning Calorimetry (DSC). rsc.org The surface morphology of polymer films can be analyzed by techniques like Atomic Force Microscopy (AFM). mdpi.comnih.govnih.gov

Analysis of Degree of Esterification in Polyester Backbones

The degree of esterification is a critical parameter in the synthesis of polyesters from dihydroxy fatty acids like 9,16-dihydroxyhexadecanoic acid, as it directly correlates with the molecular weight and, consequently, the material properties of the resulting polymer. Analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in determining the extent of ester bond formation.

In studies involving the polymerization of the closely related 10,16-dihydroxyhexadecanoic acid, 1H-NMR and 13C-NMR spectroscopy have been effectively used to monitor the reaction. mdpi.commdpi.com For instance, the appearance of a triplet at approximately δ 4.02 ppm in the 1H-NMR spectrum is indicative of the formation of an ester bond at the primary hydroxyl group (-CH2-O-CO-). mdpi.com The degree of esterification can be quantified by comparing the integration of this signal with that of the remaining unreacted hydroxyl groups.

While specific studies on the homopolymer of 9,16-dihydroxyhexadecanoic acid are limited, research on polyesters derived from mixtures of cutin monomers, including the 9,16-isomer, has been conducted. In the context of the natural cutin polymer of tomato, which contains a significant proportion of 9(10),16-dihydroxyhexadecanoic acid, NMR studies have confirmed the presence of both linear and branched ester linkages. nih.gov This indicates that both the primary (at C-16) and the secondary (at C-9) hydroxyl groups participate in esterification.

In the enzymatic polymerization of 10,16-dihydroxyhexadecanoic acid catalyzed by lipases, both linear polyesters and oligomers have been successfully synthesized. nih.gov The analysis of these reactions provides a model for understanding the potential esterification patterns of the 9,16-isomer. The table below, derived from research on the 10,16-isomer, illustrates how reaction conditions can influence the molecular weight and polydispersity of the resulting polyesters, which are directly related to the degree of esterification.

The data in this table is based on studies of 10,16-dihydroxyhexadecanoic acid and is presented for comparative purposes due to the limited availability of specific data for 9,16-dihydroxyhexadecanoic acid.

Table 1: Influence of Reaction Conditions on the Polymerization of 10,16-Dihydroxyhexadecanoic Acid

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Weight Average Molecular Weight (Mw) | Number Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|---|---|

| Lipase CAL-B | Toluene | 60 | 24 | 814 | 1206 | 0.67 |

| Lipase CAL-B | 2-Methyl-2-butanol (B152257) | 60 | 24 | - | - | - |

| Choline chloride·2ZnCl2 | - | 80 | 24 | - | - | - |

| Choline chloride·2ZnCl2 | - | 90 | 24 | - | - | - |

| Choline chloride·2ZnCl2 | - | 100 | 12 | - | - | - |

Data adapted from studies on 10,16-dihydroxyhexadecanoic acid polymerization. nih.govfrontiersin.org

Impact of Hydroxylation Position on Polymerization Behavior and Properties

The position of the secondary hydroxyl group along the fatty acid chain has a profound impact on the polymerization behavior and the physicochemical properties of the resulting polyesters. The difference in reactivity between the primary hydroxyl at the ω-position (C-16) and the secondary hydroxyl at C-9 in 9,16-dihydroxyhexadecanoic acid is a key determinant of the polymer's final structure.

Generally, primary hydroxyl groups are more reactive and accessible for esterification than secondary hydroxyl groups due to less steric hindrance. mdpi.com This difference in reactivity can be exploited to control the polymer architecture. For instance, under milder reaction conditions, polymerization is likely to proceed preferentially at the primary hydroxyl group, leading to the formation of linear polyesters. nih.gov Conversely, more forcing conditions or the use of specific catalysts can promote the esterification of the secondary hydroxyl group, introducing branching into the polymer backbone. frontiersin.org

Studies on the enzymatic polymerization of cutin monomers have shown that enzymes can exhibit selectivity for the primary hydroxyl group. For example, in vitro studies with CUTIN SYNTHASE1 (CUS1) from tomato demonstrated the formation of oligomers with the secondary hydroxyl group remaining largely unesterified. nih.gov However, in planta analysis of cus1 mutants revealed that the esterification of the secondary hydroxyl group was also affected, suggesting a more complex polymerization mechanism in the natural system where both primary and secondary alcohols are involved. nih.gov

The position of the hydroxyl group also influences the physical properties of the final polymer. The introduction of a hydroxyl group in the middle of the carbon chain, as in the case of the C-9 hydroxyl of 9,16-dihydroxyhexadecanoic acid, can disrupt the packing of the polymer chains. This disruption can lead to a decrease in crystallinity and melting point compared to polyesters derived from ω-hydroxy fatty acids of similar chain length. Furthermore, the presence of mid-chain hydroxyl groups can increase the viscosity of the polymer. mdpi.com

The table below summarizes the expected impact of the hydroxylation position on the polymerization and properties of polyesters derived from dihydroxy fatty acids, drawing on general principles and findings from related systems.

This table presents a generalized comparison based on established principles of polymer chemistry and studies of related dihydroxy fatty acids.

Table 2: Comparative Impact of Hydroxyl Position on Polyester Properties

| Property | Polymerization at Primary (ω) Hydroxyl | Polymerization Involving Secondary (mid-chain) Hydroxyl |

|---|---|---|

| Polymer Structure | Predominantly linear | Branched or cross-linked |

| Reactivity | Higher, less steric hindrance | Lower, more steric hindrance |

| Crystallinity | Potentially higher | Generally lower |

| Melting Point | Potentially higher | Generally lower |

| Viscosity | Generally lower | Generally higher |

| Solubility | May be soluble in common organic solvents | Often insoluble due to cross-linking frontiersin.org |

Advanced Analytical Techniques for Characterization and Quantification of 9,16 Dihydroxyhexadecanoic Acid

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the chemical structure of 9,16-dihydroxyhexadecanoic acid. These methods provide insights into the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of 9,16-dihydroxyhexadecanoic acid.

Solution-state ¹H and ¹³C NMR are fundamental for the structural confirmation of isolated 9,16-dihydroxyhexadecanoic acid.

¹H NMR (Proton NMR) provides information on the chemical environment of hydrogen atoms. Key signals for 9,16-dihydroxyhexadecanoic acid would include:

A triplet corresponding to the terminal methyl group (C16).

Multiplets for the methylene (B1212753) groups (-CH₂-) of the aliphatic chain.

Distinct multiplets for the methine protons (-CH-) at the C9 and C16 positions, where the hydroxyl groups are attached.

A triplet for the methylene group alpha to the carboxylic acid (C2).

Signals for the hydroxyl protons, which can be broad and their chemical shift dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. For 9,16-dihydroxyhexadecanoic acid, characteristic peaks would be observed for:

The carboxylic acid carbon (C1).

The carbons bearing the hydroxyl groups (C9 and C16).

The various methylene carbons along the aliphatic chain.

The terminal methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9,16-Dihydroxyhexadecanoic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~178 |

| C2 | ~2.3 | ~34 |

| C3-C8, C10-C15 (CH₂) | ~1.2-1.6 | ~25-30 |

| C9 (CHOH) | ~3.6 | ~72 |

| C16 (CH₂OH) | ~3.6 | ~63 |

Note: Predicted values can vary based on the solvent and specific experimental conditions.

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule. uvic.ca

COSY (Correlation Spectroscopy) identifies proton-proton couplings. youtube.com For 9,16-dihydroxyhexadecanoic acid, COSY spectra would show correlations between adjacent protons along the carbon chain, helping to piece together the aliphatic backbone. For example, the proton at C9 would show a correlation with the protons on C8 and C10. youtube.comyoutube.com

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This is essential for assigning each carbon signal to its attached proton(s). For instance, the ¹H signal of the C9 methine proton would correlate with the ¹³C signal of the C9 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. While less critical for a linear molecule like 9,16-dihydroxyhexadecanoic acid, it can provide information on conformational preferences.

When 9,16-dihydroxyhexadecanoic acid is part of a larger biopolymer like cutin, solution-state NMR is often not feasible due to insolubility. nih.gov In such cases, Cross-Polarization/Magic Angle Spinning (CP/MAS) Solid-State NMR is employed. researchgate.netresearchgate.net This technique provides information about the structure and dynamics of the molecule in its solid, polymeric state. ¹³C CP/MAS NMR can distinguish between crystalline and amorphous regions of the polymer and identify the major functional groups present, including the characteristic signals of the aliphatic and hydroxylated carbons of 9,16-dihydroxyhexadecanoic acid within the cutin matrix. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with a high-energy electron beam, causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule. For the methyl ester derivative of 9,16-dihydroxyhexadecanoic acid, characteristic fragmentation patterns would include:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the derivatized compound.

Fragmentation Ions: Cleavage adjacent to the hydroxyl groups is common. The fragmentation pattern would reveal the positions of the hydroxyl groups along the fatty acid chain. Specific fragment ions would arise from the cleavage of the C-C bonds on either side of the C9 and C16 carbons.

McLafferty Rearrangement: A characteristic rearrangement for long-chain esters that can provide further structural clues.

Table 2: Key EI-MS Fragments for Methyl 9,16-Dihydroxyhexadecanoate

| m/z (mass-to-charge ratio) | Interpretation |

| M⁺ | Molecular ion |

| M-18 | Loss of water (H₂O) |

| M-31 | Loss of a methoxy (B1213986) group (OCH₃) |

| M-32 | Loss of methanol (B129727) (CH₃OH) |

| Fragments from cleavage at C9-C10 | Ions indicating the position of the C9 hydroxyl group |

| Fragments from cleavage at C15-C16 | Ions indicating the position of the C16 hydroxyl group |

Note: The exact m/z values will depend on the derivatization and the specific fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like 9,16-dihydroxyhexadecanoic acid. nih.gov In negative ion mode, the carboxylic acid group of the molecule readily deprotonates to form the [M-H]⁻ ion, allowing for precise molecular weight determination. nih.govqut.edu.au High-resolution mass spectrometry coupled with ESI can provide the elemental formula of the analyte. qut.edu.au

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M-H]⁻ precursor ion, yield characteristic fragment ions that are invaluable for structural confirmation. qut.edu.au For instance, the fragmentation of dihydroxy fatty acids often involves cleavages at the hydroxyl group positions, providing information about their location along the fatty acid chain. The presence of a free carboxylic acid facilitates the formation of deprotonated molecules, which can then be subjected to further fragmentation to determine the constituent fatty acid and hydroxy fatty acid components. qut.edu.au The use of nano-electrospray ionization (nESI) can enhance sensitivity, which is crucial when dealing with low-abundance analytes in biological samples. qut.edu.au

Table 1: Key Parameters in ESI-MS Analysis of Dihydroxy Fatty Acids

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Determines the charge state of the analyte. | Negative ion mode is commonly used for acidic compounds like 9,16-dihydroxyhexadecanoic acid. nih.govqut.edu.au |

| Precursor Ion | The molecular ion selected for fragmentation in MS/MS. | [M-H]⁻ |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to produce informative fragment ions. |

| Solvent System | The liquid phase used to introduce the sample into the mass spectrometer. | Typically a mixture of methanol or acetonitrile (B52724) with a small amount of a volatile salt like ammonium (B1175870) acetate (B1210297) to aid ionization. qut.edu.au |

MALDI-TOF Mass Spectrometry for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool for determining the molecular weight of non-volatile molecules like 9,16-dihydroxyhexadecanoic acid. researchgate.netaphl.org In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy. researchgate.net Upon irradiation by a laser beam, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. nih.gov

For acidic compounds, specific deprotonating matrices can be used to enhance the production of negative ions, which is beneficial for the analysis of carboxylic acids. researchgate.net While MALDI-TOF is excellent for determining the molecular mass, it is often the combination with other techniques that provides a complete structural picture. nih.gov

Table 2: Common Matrices for MALDI-TOF MS Analysis of Acidic Compounds

| Matrix | Abbreviation | Common Applications |

| 2,5-Dihydroxybenzoic acid | DHB | A widely used matrix for a variety of analytes, including peptides and small molecules. spectrumchemical.com |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Another common matrix, particularly for peptides and proteins. |

| 2,4,6-Trihydroxyacetophenone | THAP | Often used in combination with other matrices or additives. |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Structural Confirmation

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical bonds and functional groups present in a molecule, making them valuable for the structural confirmation of 9,16-dihydroxyhexadecanoic acid. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For 9,16-dihydroxyhexadecanoic acid, key absorption bands would include:

A broad O-H stretching band from the hydroxyl and carboxylic acid groups.

C-H stretching bands from the aliphatic chain.

A sharp C=O stretching band from the carboxylic acid group.

C-O stretching bands from the hydroxyl and carboxylic acid groups.

Chromatographic Methods

Chromatographic techniques are indispensable for separating 9,16-dihydroxyhexadecanoic acid from other components in a mixture before its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including dihydroxy derivatives like 9,16-dihydroxyhexadecanoic acid. derpharmachemica.comresearchgate.net Prior to analysis, the non-volatile fatty acids must be derivatized to increase their volatility. unipi.it A common derivatization method is silylation, which converts the hydroxyl and carboxylic acid groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. unipi.it

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. derpharmachemica.com The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. derpharmachemica.comunipi.itthepharmajournal.com GC-MS allows for both qualitative and quantitative analysis of the fatty acid composition of a sample. unipi.it

Table 3: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Description | Typical Setting |

| Derivatization Agent | Reagent used to increase the volatility of the analyte. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). unipi.it |

| Injection Mode | Method of introducing the sample into the GC. | Splitless injection is often used for trace analysis. unipi.it |

| Carrier Gas | Inert gas used to transport the sample through the column. | Helium is commonly used. derpharmachemica.com |

| Oven Temperature Program | A temperature gradient used to separate compounds with different boiling points. | Programmed from a lower to a higher temperature to elute a wide range of compounds. derpharmachemica.com |

| Ionization Mode | Method of ionizing the sample in the mass spectrometer. | Electron Ionization (EI) at 70 eV is standard. hmdb.ca |

Radio Gas-Liquid Chromatography in Biosynthesis Pathway Elucidation

Radio Gas-Liquid Chromatography (Radio-GLC) is a specialized technique that has been instrumental in elucidating the biosynthetic pathways of fatty acids. This method involves labeling precursor molecules with a radioactive isotope, such as ¹⁴C, and then tracing the incorporation of the label into the final products.

In the context of 9,16-dihydroxyhexadecanoic acid biosynthesis, researchers can incubate plant tissues with a radiolabeled precursor. researchgate.net The lipids are then extracted, derivatized, and separated by gas-liquid chromatography. A radioactivity detector placed in line with the column effluent detects the radiolabeled compounds as they elute, providing direct evidence of their synthesis from the labeled precursor. researchgate.net This technique has been crucial in understanding the enzymatic steps involved in the formation of cutin monomers. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Monomer Identification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has emerged as a preferred method for the analysis of complex lipid mixtures due to its high separation efficiency, speed, and sensitivity. unl.eduresearchgate.net Unlike GC-MS, UHPLC-MS can often analyze underivatized fatty acids, simplifying sample preparation. unl.edu

In a typical UHPLC-MS setup, the sample is separated on a reversed-phase column, which separates molecules based on their hydrophobicity. unl.edunih.gov The eluting compounds are then introduced into a mass spectrometer, often equipped with an ESI source, for detection and identification. nih.govmdpi.com The combination of retention time from the UHPLC and the mass-to-charge ratio and fragmentation data from the mass spectrometer provides a high degree of confidence in the identification of monomers like 9,16-dihydroxyhexadecanoic acid, even in complex biological extracts. unl.edunih.govmdpi.com

Table 4: Advantages of UHPLC-MS for Fatty Acid Analysis

| Feature | Advantage |

| High Resolution | Allows for the separation of closely related isomers. unl.edu |

| High Sensitivity | Enables the detection of low-abundance compounds. researchgate.net |

| No Derivatization (often) | Simplifies sample preparation and reduces analysis time. unl.edu |

| Rich Data | Provides retention time, molecular weight, and structural information (with MS/MS). unl.edunih.gov |

Microscopic and Surface Characterization Techniques

Advanced microscopic and surface characterization techniques are indispensable for elucidating the intricate structural and morphological properties of polymers derived from 9,16-dihydroxyhexadecanoic acid. These methods provide nanoscale insights into polymer organization, which is crucial for understanding its functional properties.

Atomic Force Microscopy (AFM) for Polymer Morphology

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the surface topography and morphology of polymeric materials at the nanoscale without requiring extensive sample preparation or a vacuum environment. youtube.com Unlike electron microscopy, AFM relies on a mechanical interaction between a sharp probe and the sample surface, making it particularly well-suited for providing contrast on polymer samples. youtube.com This technique offers true three-dimensional surface mapping, enabling accurate measurements of height, roughness, and other morphological features with high resolution. youtube.combruker.com

In the context of polymers containing 9,16-dihydroxyhexadecanoic acid, such as the plant biopolyester cutin, AFM provides invaluable information on the molecular topography and architecture. ntmdt-si.comnih.gov Studies on cutin isolated from tomato fruit have demonstrated that AFM can reveal a well-defined surface texture that is not resolvable by scanning electron microscopy (SEM). ntmdt-si.com The technique is non-destructive and does not require a metallic coating on the sample, which is a significant advantage when studying delicate biological polymers. ntmdt-si.com

Research has shown that the surface texture of cutin is directly related to the degree of cross-linking within the polymer. ntmdt-si.comnih.gov For instance, cutin from ripe tomatoes, which is more densely cross-linked, exhibits a flatter and more globular texture compared to the cutin from young tomatoes. nih.gov AFM has been instrumental in visualizing these differences in surface features, which are typically in the range of 70-100 nm. ntmdt-si.com These morphological insights complement spectroscopic data to provide a more complete understanding of the biopolymer's structure. ntmdt-si.com

The capabilities of AFM extend to mapping the nanoscale distribution of different components in polymer blends and composites. bruker.com Techniques like TappingMode and PeakForce Tapping allow for compositional mapping based on variations in material properties such as adhesion and stiffness, revealing amorphous and crystalline regions within the polymer matrix. bruker.com

Table 1: AFM Findings on Cutin Polymer Morphology

| Sample | AFM Observation | Interpretation | Source |

|---|---|---|---|

| Cutin from young tomato fruit | Less dense, less defined surface features | Lower degree of polymer cross-linking | ntmdt-si.com |

| Cutin from ripe tomato fruit | Denser, flatter, more globular texture with elongated superstructures | Higher degree of polymer cross-linking | nih.gov |

| General polymer blends | Differentiation of domains based on phase imaging | Qualitative compositional mapping based on material properties (adhesion, stiffness) | youtube.combruker.com |

X-ray Diffraction (XRD) for Polymer Crystallinity and Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystallinity of polymeric materials. units.it Polymers can exist in various forms, including crystalline, semi-crystalline, and amorphous states, and XRD is instrumental in differentiating these structures. icdd.com The principle of XRD is based on the constructive interference of X-rays scattered by the ordered atomic planes within a crystalline material, which produces sharp diffraction peaks according to Bragg's Law. utah.edu In contrast, amorphous materials lack long-range order and produce broad, diffuse features known as amorphous halos. utah.edu

For semi-crystalline polymers, the XRD pattern is a combination of sharp crystalline peaks superimposed on a broad amorphous halo. utah.edu The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern. utah.eduresearchgate.net This information is critical as the degree of crystallinity significantly influences the mechanical and physical properties of the polymer. thermofisher.com

The analysis of XRD patterns can also reveal information about the orientation of polymer chains and the size of crystallites within the material. units.itresearchgate.net The width of the diffraction peaks is inversely related to the size of the crystallites, a relationship described by the Scherrer equation. units.it

Table 2: Interpretation of X-ray Diffraction Patterns for Polymers

| XRD Pattern Feature | Interpretation | Source |

|---|---|---|

| Sharp, narrow peaks | Presence of crystalline domains with long-range atomic order. | utah.edu |

| Broad, diffuse halo | Presence of amorphous regions lacking long-range order. | utah.edu |

| Combination of sharp peaks and a broad halo | Semi-crystalline material containing both crystalline and amorphous phases. | utah.edu |

| Peak width (FWHM) | Inversely proportional to the size of the crystallites (Scherrer equation). | units.it |

| Peak position (2θ) | Relates to the d-spacing of crystallographic planes (Bragg's Law). | utah.edu |

Mentioned Compounds

Physiological and Ecological Significance of 9,16 Dihydroxyhexadecanoic Acid

Contribution to Plant Cuticle Structure and Function

9,16-Dihydroxyhexadecanoic acid is a key monomer belonging to the C16 family of omega-hydroxy acids that constitute cutin, a primary structural polymer of the plant cuticle. wikipedia.org The plant cuticle is an extracellular hydrophobic layer that covers the aerial surfaces of all land plants, playing a crucial role in their protection and interaction with the environment. botanywithparul.comnih.govwikipedia.org The polymer matrix of cutin is primarily composed of C16 and C18 hydroxy and epoxy fatty acids linked together by ester bonds. numberanalytics.comnih.gov In certain plants, such as tomato (Solanum lycopersicum), 9,16-dihydroxyhexadecanoic acid (often found as 9- or 10,16-dihydroxyhexadecanoic acid) is the predominant monomer, making it fundamental to the structure of their cuticles. nih.govntua.grxpublication.com

The primary function of the plant cuticle is to act as a barrier against uncontrolled water loss from the plant's surface. wikipedia.orgfrontiersin.orgnih.gov The hydrophobic nature of the cutin polymer, assembled from monomers like 9,16-dihydroxyhexadecanoic acid, is central to this function. wikipedia.orgbotanywithparul.com By forming a continuous, water-repellent layer, the cuticle minimizes non-stomatal transpiration, which is critical for plant survival, especially in dry environments. frontiersin.orgnih.gov

The arrangement of 9,16-dihydroxyhexadecanoic acid and other monomers into a stable polymer matrix creates a diffusion barrier that regulates the passage of water vapor, gases, and solutes. frontiersin.org While the cuticle significantly restricts water evaporation, it also limits the uptake of atmospheric carbon dioxide (CO2), a necessary component for photosynthesis. nih.gove-bookshelf.de This creates a fundamental trade-off for land plants: conserving water at the expense of efficient CO2 absorption. nih.gov The specific density and composition of the cutin polymer, influenced by the prevalence of monomers like 9,16-dihydroxyhexadecanoic acid, are therefore critical in balancing this trade-off.

| Monomer | Plant/Organ Studied | Key Finding | Reference |

|---|---|---|---|

| 9(10),16-Dihydroxyhexadecanoic acid | Tomato (Solanum lycopersicum) fruit | This is the major cutin monomer. Its polymerization is essential for forming the cutin matrix. | nih.gov |

| 10,16-Dihydroxyhexadecanoic acid | Tomato (Solanum lycopersicum) | Identified as the principal component of tomato cutin, with extraction yields ranging from 81% to 96% in studies on waste valorization. | xpublication.com |

| General Cutin Monomers (C16/C18) | General (Land Plants) | Form a polyester (B1180765) that acts as a barrier to water loss and pathogen entry. | nih.govfrontiersin.org |

| 10,16-Dihydroxyhexadecanoic acid | Arabidopsis (Floral Organs) | Found to be a primary component in floral organ cutin, in contrast to the dicarboxylic acid-based cutin in stems and leaves. | nih.gov |

The structural integrity and morphology of the plant cuticle are directly influenced by the type of monomers available and the way they are polymerized. The presence of two hydroxyl groups in 9,16-dihydroxyhexadecanoic acid allows for different types of ester linkages. nih.gov Esterification at only the primary (terminal) hydroxyl group would lead to linear polymer chains, while esterification at both the primary and the mid-chain hydroxyl groups results in branched and cross-linked structures. nih.govnih.gov

This capacity for cross-linking is crucial for creating a robust and resilient cuticular layer. nih.gov A highly cross-linked cutin polymer provides greater mechanical strength and stability to the epidermis, protecting the plant from physical damage and environmental stresses. numberanalytics.com Defects in the biosynthesis or polymerization of these monomers can lead to significant changes in cuticle morphology and compromise its integrity, which in turn can affect organ growth and development. nih.gov Studies on tomato mutants with reduced levels of a key enzyme, CUTIN SYNTHASE 1, have shown that impaired polymerization of 9(10),16-dihydroxyhexadecanoic acid results in a significant decrease in total cutin deposition, affecting the cuticle's structure. nih.gov

Interplay with Biotic and Abiotic Environmental Factors

The plant cuticle is the first point of contact between the plant and its environment, making it a critical interface for interactions with both living organisms (biotic factors) and physical conditions (abiotic factors). botanywithparul.comencyclopedie-environnement.org

The cuticle serves as a formidable physical barrier that prevents pathogens, such as fungi and bacteria, from gaining entry into the plant tissues. botanywithparul.comfrontiersin.orgencyclopedie-environnement.org However, some pathogens have evolved to overcome this barrier by producing cutin-degrading enzymes, like cutinases. botanywithparul.comnih.gov

When a pathogen's cutinase breaks down the cutin polymer, it releases the constituent monomers, including 9,16-dihydroxyhexadecanoic acid. nih.gov Emerging research indicates that these released monomers are not merely inert byproducts of degradation. Instead, they can function as signaling molecules, specifically as damage-associated molecular patterns (DAMPs), that are recognized by the plant. vulcanchem.com This recognition can trigger the plant's innate immune system, a process known as pattern-triggered immunity (PTI). researchgate.net

The perception of cutin monomers can elicit a range of defense responses, including:

The production of reactive oxygen species (ROS) like hydrogen peroxide. frontiersin.org

The activation of defense-related signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs). vulcanchem.com

The induction of phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are central to plant defense signaling. researchgate.netplantarc.comnih.gov

The accumulation of defense-related gene transcripts. nih.gov

For example, studies have shown that cutin monomers can induce medium alkalinization and ethylene (B1197577) production in cultured plant cells, which are classic defense-related responses. nih.gov Therefore, while the intact cutin polymer serves as a passive physical shield, its building block, 9,16-dihydroxyhexadecanoic acid, can become an active participant in inducing chemical defenses upon pathogenic attack.

| Component | Interaction | Observed Plant Response | Reference |

|---|---|---|---|

| Cutin Monomers | Fungal Pathogen Attack | Act as elicitors of plant defense responses. | encyclopedie-environnement.org |

| Cutin Monomers (e.g., 9,16-dihydroxyhexadecanoic acid) | Pathogen-derived cutinase activity | Function as DAMPs, triggering immune responses like MAPK activation and transcriptional reprogramming. | vulcanchem.com |

| Cutin Monomers | Treatment of potato cells | Induced medium alkalinization, ethylene production, and accumulation of defense-related genes. | nih.gov |

| Cutin Monomers | General Pathogen Interaction | Can induce the production of hydrogen peroxide (H₂O₂) to elicit defense responses. | frontiersin.org |

Ecological Implications in Terrestrial Carbon Cycling

The terrestrial carbon cycle involves the exchange of carbon between the atmosphere, plants, and soils. rsc.org The plant cuticle, and by extension its constituent monomers like 9,16-dihydroxyhexadecanoic acid, plays a subtle but significant role in this global process. The primary mechanism is through the cuticle's regulation of the trade-off between water conservation and carbon dioxide uptake. nih.gov

Furthermore, upon the death of the plant, the cuticle contributes to the pool of organic matter in the soil. Cutin is a relatively recalcitrant polymer, meaning it resists rapid decomposition by soil microbes. This slow breakdown contributes to the formation of stable soil organic carbon, a critical long-term carbon sink. The persistence of cutin-derived carbon in soils is an important, though often overlooked, component of the terrestrial carbon cycle.

Future Research Directions and Emerging Areas in 9,16 Dihydroxyhexadecanoic Acid Research

Elucidating the Complete and Stereospecific Biosynthetic Pathways

A primary focus of future research is to unravel the complete and stereospecific biosynthetic pathway of 9,16-dihydroxyhexadecanoic acid in plants. While it is known to be a major component of cutin, the protective polymer covering aerial plant surfaces, the precise enzymatic steps and their stereochemical control remain to be fully elucidated. nih.govgsartor.org

Key areas of investigation include:

Identification and Characterization of Enzymes: Researchers are working to identify and characterize all the enzymes involved in the conversion of precursor fatty acids, such as palmitic acid, into 9,16-dihydroxyhexadecanoic acid. nih.gov This involves exploring the roles of specific cytochrome P450-dependent in-chain hydroxylases. gsartor.org For instance, studies on Arabidopsis thaliana have identified cytochrome P450 enzymes like CYP77A4 that are capable of epoxidizing free fatty acids, a potential step in the formation of dihydroxy fatty acids. nih.govresearchgate.net Further investigation into homologous enzymes in other plant species is crucial.